1-Bromo-3-(tert-butoxy)-2-methylpropane

Description

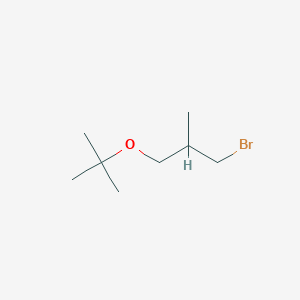

1-Bromo-3-(tert-butoxy)-2-methylpropane is a brominated alkyl ether with the molecular formula C₈H₁₇BrO and a molecular weight of 209.13 g/mol . Its CAS registry number is 59965-13-8, distinguishing it from the structurally similar but simpler compound 1-bromo-3-(tert-butoxy)propane (CAS 411217-72-6, C₇H₁₅BrO) . The compound features a tert-butoxy group (-O-C(CH₃)₃) and a methyl-substituted propane backbone, with bromine at the terminal position. This structure confers unique steric and electronic properties, making it valuable in organic synthesis, particularly as an alkylating agent or intermediate in pharmaceutical and agrochemical applications .

Properties

CAS No. |

64839-14-1 |

|---|---|

Molecular Formula |

C8H17BrO |

Molecular Weight |

209.12 g/mol |

IUPAC Name |

1-bromo-2-methyl-3-[(2-methylpropan-2-yl)oxy]propane |

InChI |

InChI=1S/C8H17BrO/c1-7(5-9)6-10-8(2,3)4/h7H,5-6H2,1-4H3 |

InChI Key |

NCPUKHKDZQPJDD-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC(C)(C)C)CBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Boiling Points and Solubility

- 1-Bromo-3-(tert-butoxy)-2-methylpropane: No explicit boiling point reported, but its molecular weight (209.13 g/mol) suggests higher boiling points compared to simpler analogs like 1-bromo-3-methoxypropane (MW 153.02 g/mol) .

- 2-Bromo-2-methylpropane : Boiling point 73.1°C , miscible with organic solvents .

- 1-Bromo-3-methoxypropane : Lower molecular weight (153.02 g/mol) and likely lower boiling point due to reduced steric bulk .

Reactivity

- Steric Effects : The tert-butoxy group in 1-bromo-3-(tert-butoxy)-2-methylpropane imposes significant steric hindrance, slowing nucleophilic substitution (SN2) reactions compared to linear analogs like 1-bromo-3-methoxypropane .

- Electrophilicity: Bromine’s electronegativity enhances electrophilic character, but the tert-butoxy group’s electron-donating nature may moderate reactivity in comparison to non-ether bromoalkanes (e.g., tert-butyl bromide) .

Research Findings and Industrial Relevance

- Stability : The tert-butoxy group enhances stability against hydrolysis compared to smaller alkoxy groups (e.g., methoxy), making it preferable in prolonged synthetic workflows .

- Data gaps exist for compounds like 3-bromo-2-(bromomethyl)-1-propanol, highlighting the need for further toxicological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.